5-ALLYL-3-(SEC-BUTYLSULFANYL)-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
Overview
Description
5-Allyl-3-(sec-butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a compound belonging to the triazinoindole family. This class of compounds is known for its diverse biological activities, including antimicrobial, antifungal, and potential antidepressant properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Scientific Research Applications
5-Allyl-3-(sec-butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole has several scientific research applications:
Mechanism of Action
A common cause of resistance to kanamycin (KAN) in tuberculosis is overexpression of the enhanced intracellular survival (Eis) protein. Eis is an acetyltransferase that multiacetylates KAN and other aminoglycosides, rendering them unable to bind the bacterial ribosome . A series of substituted 1,2,4-triazino [5,6 b ]indole-3-thioether molecules were identified as effective Eis inhibitors .
Future Directions
Preparation Methods
The synthesis of 5-allyl-3-(sec-butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the reaction of isatin with 2-aminoguanidinium carbonate in boiling acetic acid to form the intermediate 3-amino-[1,2,4]-triazino[5,6-b]indole . This intermediate can then react with various reagents such as aldehydes, ethyl chloroformate, triethyl orthoformate, and ninhydrine to produce different derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-Allyl-3-(sec-butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like bromine or iodine.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine or iodine can lead to the formation of halogenated derivatives .
Comparison with Similar Compounds
Similar compounds to 5-allyl-3-(sec-butylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole include:
GR99060 and GR99062: These compounds also belong to the triazinoindole family and exhibit broad-spectrum antifungal activity.
1,3-thiazino[3´,2´2,3][1,2,4]triazino[5,6-b]indole derivatives: These compounds are synthesized by reacting 3-(3-butenylthio) and 3-prenylthio-5H[1,2,4]thiazino[5,6-b]indoles with bromine and iodine.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other triazinoindole derivatives.
Properties
IUPAC Name |
3-butan-2-ylsulfanyl-5-prop-2-enyl-[1,2,4]triazino[5,6-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4S/c1-4-10-20-13-9-7-6-8-12(13)14-15(20)17-16(19-18-14)21-11(3)5-2/h4,6-9,11H,1,5,10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXILZPYAHAKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NC2=C(C3=CC=CC=C3N2CC=C)N=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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